methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate
Description
Properties
Molecular Formula |
C21H34N2O2Si |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
methyl 4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]butanoate |
InChI |
InChI=1S/C21H34N2O2Si/c1-15(2)26(16(3)4,17(5)6)23-14-12-19-18(11-13-22-21(19)23)9-8-10-20(24)25-7/h11-17H,8-10H2,1-7H3 |
InChI Key |
XZDWPBYRPOUMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Pyrrolo[2,3-b]Pyridine Scaffold Construction
The bicyclic pyrrolo[2,3-b]pyridine core is typically synthesized via a Gould-Jacobs cyclization, where a 2-aminopyridine derivative undergoes intramolecular cyclization under acidic conditions. Alternative routes include:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions between halogenated pyrrole intermediates and pyridine boronic esters achieve regioselective fusion.
- One-pot tandem reactions : Sequential alkylation and cyclization using propargyl alcohols and ammonia sources reduce step counts but require precise temperature control.
Table 1: Comparison of Scaffold Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Gould-Jacobs | 62–68 | ≥95% | Scalability |
| Suzuki-Miyaura | 75–82 | ≥98% | Regioselectivity |
| Tandem alkylation | 55–60 | ≥90% | Reduced steps |
Side Chain Installation and Functionalization
Reaction Sequence and Process Design
Stepwise vs. Convergent Approaches
Purification and Analytical Validation
Chromatographic Techniques
- Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients (1:4 → 1:1) removes silylation byproducts.
- HPLC : C18 columns (5µm, 4.6×250mm) using acetonitrile/water (70:30) confirm ≥98% purity.
Table 3: Analytical Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Retention time | 8.2 min | HPLC (70:30 ACN:H2O) |
| 1H NMR (CDCl3) | δ 6.85 (d, J=3.5 Hz) | 400 MHz |
| HRMS (ESI+) | m/z 375.2341 [M+H]+ | Calc. 375.2345 |
Industrial-Scale Considerations
Cost-Benefit Analysis
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H functionalization avoids pre-functionalized intermediates:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triisopropylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several derivatives reported in patent literature and pharmacological studies. Below is a comparative analysis:
Key Differences and Implications
Substituent Effects on Reactivity: The methyl butanoate group in the target compound contrasts with the piperidine-ketone or bicyclooctane-carbamate moieties in analogues. While the ester group facilitates hydrolysis to carboxylic acids, the ketone and carbamate groups enable covalent conjugation (e.g., hydrazone formation) or prodrug activation . The chloro substituent in patent-derived analogues (e.g., at C5 of the pyrrolopyridine) may enhance electrophilic reactivity or modulate receptor binding, a feature absent in the target compound .
Pharmacological Selectivity :
- L-750,667 , though structurally distinct (azaindole core), highlights the importance of bulky silyl groups (e.g., TIPS) in achieving receptor selectivity. Its >2000-fold selectivity for D4 over D2/D3 receptors suggests that steric hindrance from the TIPS group may prevent off-target interactions . This principle likely extends to the target compound and its analogues.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in patent applications, such as lithiation of pyrrolopyridine followed by trapping with electrophiles (e.g., tert-butyl esters or carbonyl derivatives) . However, the absence of a chloro substituent simplifies purification compared to halogenated analogues.
Research Findings and Data Tables
Physicochemical Properties (Hypothetical)
| Property | Methyl 4-(1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate | tert-Butyl piperidine-ketone analogue | Bicyclooctane-carbamate analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | ~600 | ~750 |
| LogP | ~4.5 (high lipophilicity due to TIPS) | ~5.2 | ~6.0 |
| Solubility | Low in water; soluble in DCM, THF | Similar | Similar |
Functional Comparison
Biological Activity
Methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate, also known by its CAS number 1093085-14-3, is a compound that belongs to the pyrrolopyridine class of heterocycles. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H32N2O2Si
- Molecular Weight : 372.58 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine moiety which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that pyrrolopyridine derivatives exhibit a range of pharmacological effects including:
- Anticancer Activity : Many pyrrolopyridine derivatives have been identified as potent anticancer agents. They act as kinase inhibitors, effectively mimicking ATP and interfering with cancer cell proliferation pathways. For example, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that pyrrolopyridines can modulate neurotransmitter systems and possess neuroprotective properties. This is particularly relevant for treating neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound's structure allows it to bind to ATP sites on kinases, disrupting signaling pathways essential for tumor growth.
- Modulation of Neurotransmitter Receptors : It may interact with receptors involved in neurotransmission, potentially offering therapeutic benefits in neurological disorders.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating various pyrrolopyridine derivatives, this compound demonstrated significant cytotoxicity against human lung (A549) and cervical (HeLa) carcinoma cells at concentrations ranging from 5 to 25 µM . The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of similar pyrrolopyridines in models of oxidative stress-induced neuronal damage. The results indicated that these compounds reduced neuronal cell death and preserved mitochondrial function .
Data Summary Table
Q & A
Q. What synthetic routes are optimal for preparing methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate, and how should purification be conducted?
- Methodological Answer : A validated approach involves refluxing intermediates (e.g., pyrrolo-pyridine derivatives) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by alkaline workup (5% NaOH) to isolate the organic layer. Subsequent purification via recrystallization from methanol ensures high purity . For introducing the pyrrolo[2,3-b]pyridine moiety, nucleophilic substitution reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are recommended, as demonstrated in analogous syntheses of fluorobenzoate-pyrrolopyridine hybrids .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to verify substituent positions and silyl group incorporation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities. Purity assessment should include HPLC with UV detection (λ = 254 nm) and residual solvent analysis via GC-MS, adhering to pharmacopeial standards for solvent thresholds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s reactivity under diverse catalytic conditions?
- Methodological Answer : Adopt a split-plot experimental design, where primary factors (e.g., catalyst type, temperature) are randomized across blocks, and secondary factors (e.g., solvent polarity, reaction time) are nested within. For example, test palladium-, copper-, and organocatalysts in polar aprotic (DMF) vs. non-polar (toluene) solvents. Monitor reaction progress via in-situ FTIR or LC-MS to capture intermediate formation .
Q. How should contradictory data on reaction yields or byproduct formation be resolved?
- Methodological Answer : Conduct a robustness analysis using Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, moisture levels). For instance, if yields vary with reflux duration (e.g., 25 vs. 30 hours in xylene ), replicate trials under controlled humidity and oxygen levels. Byproduct characterization via tandem MS/MS can clarify degradation pathways, enabling process optimization .
Q. What methodologies are recommended for assessing the compound’s thermal stability and degradation kinetics?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) coupled with Arrhenius modeling predict shelf-life. For mechanistic insights, isolate degradation products using preparative HPLC and characterize via NMR/HRMS .
Q. How can environmental fate studies be structured to evaluate the compound’s persistence in ecosystems?
- Abiotic : Measure hydrolysis rates at varying pH (3–9) and UV stability under simulated sunlight.
- Biotic : Use soil microcosms spiked with the compound, tracking degradation via LC-MS/MS and quantifying microbial metabolite profiles.
- Ecotoxicity : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna) to establish EC₅₀ values.
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput screening, employ machine learning (e.g., random forests) to identify structural features correlating with activity .
Q. How should researchers address batch-to-batch variability in spectroscopic or bioassay data?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Predefine critical quality attributes (CQAs) like purity (>97% by HPLC) and residual solvent limits (<500 ppm).
- Use multivariate analysis (e.g., PCA) to trace variability to raw material sources or reaction parameters.
- Cross-validate assays with certified reference standards when available .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
